4-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
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Overview
Description
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is a chemical compound with the molecular formula C10H11N5 It is a derivative of bipyrazole, a heterocyclic compound containing two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline typically involves the reaction of 2-methylpyrazole with aniline under specific conditions. One common method involves the use of a catalyst, such as palladium, to facilitate the coupling reaction between the two components. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or halogens (Cl2, Br2).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A related compound with nitro groups that exhibits different reactivity and properties.
2,2’-Diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole: Another similar compound with multiple nitro groups, known for its high energy content and thermal stability.
Uniqueness
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl and aniline groups contribute to its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C13H13N5 |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
4-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C13H13N5/c1-17-13(6-8-15-17)12-7-9-18(16-12)11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 |
InChI Key |
KEFIRGBBUPTNOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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